molecular formula C21H13F3N2O3S B1639801 3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole

3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole

Cat. No.: B1639801
M. Wt: 430.4 g/mol
InChI Key: CLMUVRWVDIEYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H13F3N2O3S and its molecular weight is 430.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H13F3N2O3S

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 4-[5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-1,2,4-oxadiazol-3-yl]benzoate

InChI

InChI=1S/C21H13F3N2O3S/c1-28-20(27)14-9-7-13(8-10-14)18-25-19(29-26-18)16-11-15(12-5-3-2-4-6-12)17(30-16)21(22,23)24/h2-11H,1H3

InChI Key

CLMUVRWVDIEYLM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(S3)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(S3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 408 mg (1.5 mmol) of 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid and 1 mL of oxalyl chloride in 5 mL of CH2Cl2 was treated with 5 drops of DMF. The resulting mixture was stirred at rt for 1 h, then concentrated. The crude acid chloride and 291 mg (1.5 mmol) of 4-(carbomethoxy)benzamidoxime were dissolved in 7 mL of 6:1 v/v xylenes/pyridine. The resulting solution was heated at 140° C. for 1 h, then cooled. The mixture was partitioned between 50 mL of 1:1 EtOAc/ether and 50 mL of 1 N HCl. The organic layer was separated, washed with 3×50 mL of 1 N HCl, 50 mL of sat'd NaHCO3, dried and concentrated. Chromatography on a Biotage 40 M cartridge using hexanes (1L), then 20:1 v/v hexanes/EtOAc (1 L) as the eluant afforded 423 mg (65%) of the title compound: 1H NMR (500 Mhz) δ0 3.97 (s, 3H), 7.48 (app s, 5H), 7.92 (s, 1H), 8.18 (app d, J=8.5, 2H), 8.23 (app d, J=8.5, 2H).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
291 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

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